Octyl (hydroxymethoxy)acetate
Description
Octyl acetate (CAS 112-14-1), with the molecular formula C₁₀H₂₀O₂ and molar mass 172.26 g/mol, is an ester derived from acetic acid and octanol. It is a colorless liquid with a fruity odor resembling orange and jasmine, widely used as a flavoring agent in food and cosmetics . Key physical properties include a boiling point of 211°C, density of 868 kg/m³ at 20°C, and a flash point of 86°C, making it suitable for industrial applications .
Octyl acetate is synthesized chemically and is miscible with alcohols and oils but insoluble in water . Beyond its commercial uses, it exhibits biological activity, such as inhibiting cyclooxygenase enzymes (involved in prostaglandin synthesis) and acetylcholinesterase (a neurotransmitter regulator), highlighting its relevance in biochemical research . It also serves as a repellent in behavioral studies, as demonstrated in experiments with insect larvae .
Properties
CAS No. |
89635-78-9 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
octyl 2-(hydroxymethoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-8-15-11(13)9-14-10-12/h12H,2-10H2,1H3 |
InChI Key |
LGDUMMRQCKJQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)COCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (hydroxymethoxy)acetate involves the esterification of octanol with hydroxymethoxyacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as:
C8H17OH+HOCH2COOH→C8H17OCH2COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Octyl (hydroxymethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanol and hydroxymethoxyacetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanol and hydroxymethoxyacetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Octyl (hydroxymethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of octyl (hydroxymethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, facilitating the cleavage of the ester bond and resulting in the formation of the corresponding alcohol and acid. This process is essential in various biochemical pathways and industrial applications.
Comparison with Similar Compounds
Key Observations:
Structural Differences :
Applications :
Natural vs. Synthetic :
Variability in Natural Sources
The yield of octyl acetate and related esters in essential oils (e.g., Z. absinthifolia) depends on geographical origin and genotype. For instance, ZaeM variants produce higher octyl acetate (47.29%) compared to ZaeF (rich in octyl butyrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
